molecular formula C14H11N3O B050648 1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one CAS No. 118946-49-9

1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one

Cat. No.: B050648
CAS No.: 118946-49-9
M. Wt: 237.26 g/mol
InChI Key: QULVOSFFSAYNEF-UHFFFAOYSA-N
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Description

1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one is a synthetically versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This molecule, featuring a fused triazolone core with two phenyl substituents, is of significant interest for its potential as a key intermediate in the synthesis of more complex bioactive molecules. Researchers utilize this compound primarily as a building block for developing novel pharmacophores, particularly those targeting enzyme inhibition. Its structure is amenable to further functionalization, allowing for the creation of diverse chemical libraries for high-throughput screening. Specific research applications include its investigation as a core structure in the development of antiviral agents, anti-inflammatory compounds, and kinase inhibitors. The electron-rich nature of the triazolone ring system contributes to its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets, making it a valuable template for studying structure-activity relationships (SAR). This product is intended for use in laboratory research settings only.

Properties

IUPAC Name

2,5-diphenyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-15-13(11-7-3-1-4-8-11)16-17(14)12-9-5-2-6-10-12/h1-10H,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULVOSFFSAYNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348602
Record name 2,5-Diphenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118946-49-9
Record name 2,5-Diphenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118946-49-9
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diphenyl-1H-1,2,4-triazol-3-one typically involves the reaction of ester ethoxycarbonylhydrazones with various primary amines. For example, the treatment of ester ethoxycarbonylhydrazones with primary amines results in the formation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones . Another method involves the reaction of 3-amino-1H-1,2,4-triazole with dimethyl acetylenedicarboxylate and aryl aldehydes using silica sodium carbonate as a solid base catalyst .

Industrial Production Methods

Industrial production methods for 2,5-diphenyl-1H-1,2,4-triazol-3-one are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-1H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 2,5-diphenyl-1H-1,2,4-triazol-3-one include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from the reactions of 2,5-diphenyl-1H-1,2,4-triazol-3-one depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced triazoles, and substitution reactions can result in various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activity
Research indicates that 1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one exhibits promising antimicrobial properties. It targets specific enzymes involved in microbial metabolism, which can lead to cell death or inhibition of growth. Additionally, studies have shown its potential as an anticancer agent by interfering with cancer cell proliferation and inducing apoptosis through various mechanisms.

Mechanism of Action
The mechanism of action involves the interaction of the compound with molecular targets such as cytochrome P450 enzymes. For instance, it inhibits the heme protein involved in the demethylation of lanosterol, a critical step in sterol biosynthesis in fungi and some cancer cells.

Biological Research

Biological Studies
In biological research, this compound serves as a valuable tool for investigating biological pathways and interactions. Its ability to modulate enzyme activities makes it suitable for studying metabolic processes and drug interactions.

Case Studies
Several studies have documented the use of this compound in examining its effects on various biological systems. For example:

  • A study explored its effects on bacterial strains resistant to conventional antibiotics, demonstrating its potential as an alternative therapeutic agent.
  • Another investigation highlighted its role in cancer cell models where it was found to inhibit tumor growth effectively.

Material Science

Development of New Materials
The compound is also utilized in the development of advanced materials with specific properties. Its unique structure allows it to act as a gelator in thixotropic metal gels and other polymeric systems. This application is particularly relevant in creating materials with tailored viscosity and mechanical properties for industrial applications.

Chemical Reactions and Synthesis

Synthetic Routes
The synthesis of this compound typically involves reactions between ester ethoxycarbonylhydrazones and primary amines. The optimization of these synthetic routes is crucial for scaling up production for industrial applications.

Reactivity Profile
The compound can undergo various chemical reactions such as oxidation and substitution. For instance:

  • Oxidation : Can yield oxides that may have different biological activities.
  • Substitution Reactions : The phenyl groups can be replaced with other functional groups to create derivatives with enhanced properties.

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
3,5-Diphenyl-1H-1,2,4-triazoleSimilar triazole ringAntimicrobial
4,5-Diphenyl-4H-1,2,4-triazol-3-thiolContains a thiol groupDifferent reactivity profile

The comparison highlights the distinct reactivity and biological activity imparted by the specific substitution pattern present in this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties
Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties
1,2-Dihydro-2,5-diphenyl-3H-1,2,4-triazol-3-one 2,5-diphenyl 265.27 Not reported High lipophilicity; forms metal complexes
5-Benzoyl-1,2-dihydro-2-phenyl-3H-1,2,4-triazol-3-one 2-phenyl, 5-benzoyl 265.27 Not reported Enhanced electron-withdrawing effects due to benzoyl group
3-(4-Fluorophenyl)-4-propyl-4,5-dihydro-1H-1,2,4-triazol-5-one 4-fluorophenyl, 4-propyl 221.23 Not reported Increased polarity from fluorine; potential pharmacological activity
2,4-Dihydro-4-[4-(4-methoxyphenyl)piperazinyl]phenyl-3H-1,2,4-triazol-3-one Piperazinyl-methoxyphenyl 351.40 270–277 (dec.) Antifungal applications; high thermal stability
1,2-Dihydro-3H-1,2,4-triazol-3-one (TO) None (parent compound) 85.07 Not reported Basic triazolone; precursor for NTO synthesis

Key Observations :

  • Lipophilicity : Diphenyl and benzoyl substituents increase hydrophobicity, favoring membrane permeability in drug design .
  • Electronic Effects : Electron-withdrawing groups (e.g., benzoyl) enhance electrophilicity, while methoxy groups (e.g., piperazinyl derivatives) improve solubility .
  • Thermal Stability : Piperazinyl derivatives exhibit high decomposition temperatures (>270°C), making them suitable for high-temperature applications .
Coordination Chemistry and Metal Complexes
  • Diphenyl-Triazolone () : Forms tetranuclear Pd(II) and Pt(II) complexes with unique geometries (square planar/pyramidal). The Pd complex shows weak Pd–Pd bonding, while the Pt complex forms hydrogen-bonded networks .
  • Comparison with Thione Analogs : 1,2-Dihydro-2,5-diphenyl-3H-1,2,4-triazole-3-thione (thione analog) coordinates via sulfur, leading to different redox properties compared to the triazolone’s oxygen-based coordination .
Toxicity and Regulatory Considerations
  • EPA Guidelines (): Triazolone derivatives with ≥90% purity require submission of toxicity studies (e.g., genotoxicity, carcinogenicity) .
  • GUSAR Predictions () : Esters of dimethoxyphenyl-triazolones are predicted to have low acute toxicity (LD50 >2000 mg/kg), suggesting safer pharmaceutical profiles .

Biological Activity

1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one (CAS No. 118946-49-9) is a heterocyclic compound belonging to the triazole class, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O with a molecular weight of 237.26 g/mol. The compound features a triazole ring substituted with two phenyl groups at positions 2 and 5, which contributes to its unique reactivity and biological activity .

Antimicrobial Activity

Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. The mechanism involves inhibition of key enzymes involved in bacterial metabolism .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans10 µg/mL

Anticancer Activity

The compound has shown promising anticancer activity in various studies. It was tested against several cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that it inhibited cell migration and exhibited cytotoxic effects selectively towards cancer cells .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Selectivity Index
IGR395High
MDA-MB-23115Moderate
Panc-120Low

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. In antimicrobial applications, it targets enzymes such as cytochrome P450 involved in the biosynthesis of sterols in fungi and bacteria. In cancer cells, it may induce apoptosis through the activation of caspases or by disrupting the cell cycle .

Case Studies

Recent research has highlighted the potential of this compound in developing new therapeutic agents:

  • Study on Anticancer Properties : A study involving hybrid compounds containing triazole moieties demonstrated enhanced anticancer activity when combined with hydrazone derivatives. The most active compounds showed significant inhibition of cancer cell migration and proliferation .
  • Antimicrobial Efficacy : Another study focused on the synthesis of various triazole derivatives revealed that modifications in the phenyl substituents could enhance antimicrobial potency against resistant strains of bacteria .

Q & A

Q. What are the optimal synthesis routes for 1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one with high yield?

The compound can be synthesized via cyclocondensation reactions. For example:

  • Route 1 : Using semicarbazide hydrochloride and formic acid under reflux conditions, achieving yields up to 93% .
  • Route 2 : Modifying substituents via nucleophilic substitution or coupling reactions, as demonstrated in triazolone derivatives (e.g., 97% yield using phenol and DIPEA at −35°C for 7 hours) . Key considerations : Control reaction temperature, stoichiometry of reagents, and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry and substituent positions (e.g., 1^1H NMR for phenyl group protons and 13^{13}C NMR for carbonyl signals) .
  • IR Spectroscopy : Identify the triazolone carbonyl stretch (~1700–1750 cm1^{-1}) and N–H vibrations .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H+^+] peaks) .

Advanced Research Questions

Q. How can contradictions in spectral data for structural confirmation be resolved?

  • X-ray crystallography : Use single-crystal diffraction to unambiguously determine bond lengths, angles, and spatial arrangement. For example, studies on analogous triazolones resolved ambiguities in tautomeric forms .
  • Cross-validation : Compare experimental NMR/IR data with computational predictions (DFT calculations) .

Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and reaction pathways under varying conditions .

Q. How can derivatives of this compound be rationally designed for biological activity studies?

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorine, trifluoromethyl groups) at the 2- or 5-positions to enhance binding affinity, as seen in Aprepitant (a neurokinin-1 antagonist) .
  • Pharmacophore Modeling : Map hydrogen-bonding and hydrophobic regions to optimize interactions with target proteins .

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they addressed?

  • Crystal Growth : Use slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) to obtain diffraction-quality crystals .
  • Data Refinement : Apply SHELXL software to resolve disorder in phenyl rings, as reported in 4-(3-phenylallylideneamino)-5-thiophen-2-yl-methyl-triazol-3-one derivatives .

Methodological Tables

Q. Table 1. Comparison of Synthesis Routes

RouteReagents/ConditionsYieldKey Reference
CyclizationSemicarbazide HCl + Formic acid, reflux93%
CouplingPhenol + DIPEA, −35°C, 7 h97%

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesApplication Example
1^1H NMRδ 7.2–7.5 ppm (aromatic protons)Substituent regiochemistry
IR1710 cm1^{-1} (C=O stretch)Tautomer identification
X-rayC=O bond length ~1.23 ÅAbsolute configuration

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